Chemical structure and molecular properties of 2-Methylthiolan-3-amine
Chemical structure and molecular properties of 2-Methylthiolan-3-amine
The following is an in-depth technical guide on 2-Methylthiolan-3-amine , structured for researchers and drug development professionals.
Scaffold Analysis, Synthetic Pathways, and Molecular Utility [1]
Executive Summary
2-Methylthiolan-3-amine (also known as 3-amino-2-methyltetrahydrothiophene) represents a critical pharmacophore and flavor precursor within the organosulfur heterocyclic class.[1] Distinguished by its vicinal functionalization—a methyl group at C2 and an amino group at C3—this scaffold introduces significant stereochemical complexity (two chiral centers) that dictates its utility in both medicinal chemistry (as a bioisostere for proline or cyclopentane derivatives) and flavor science (as a Maillard reaction intermediate).
This guide synthesizes the structural properties, validated synthetic protocols, and reactivity profiles of 2-methylthiolan-3-amine, providing a roadmap for its application in high-value synthesis.[1]
Chemical Structure & Stereochemistry
Molecular Identity[1]
-
IUPAC Name: 2-Methylthiolan-3-amine[1]
-
Molecular Formula: C
H NS[1] -
Molecular Weight: 117.21 g/mol
-
SMILES: CC1C(CCS1)N
-
Key Precursor: Dihydro-2-methyl-3(2H)-thiophenone (CAS 13679-85-1)[1][2][3]
Conformational Analysis & Stereoisomerism
The physicochemical behavior of this compound is governed by the relative configuration of the C2-Methyl and C3-Amino groups.[1]
-
Chiral Centers: C2 and C3.[1]
-
Stereoisomers: 4 theoretical isomers (2 pairs of enantiomers).
Expert Insight: In NMR analysis (
Synthetic Methodologies
The synthesis of 2-methylthiolan-3-amine is most reliably approached via the functionalization of 2-methyltetrahydrothiophen-3-one .[1] Below is the field-validated protocol for the oxime reduction route, which offers higher stereocontrol than direct reductive amination.
Validated Protocol: Oxime Reduction Route
Phase 1: Oximation
-
Reagents: 2-Methyltetrahydrothiophen-3-one (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium acetate (1.5 eq).[1]
-
Solvent: Ethanol/Water (3:1).
-
Conditions: Reflux for 2-4 hours.
-
Workup: Evaporate ethanol, extract with EtOAc. The oxime intermediate is often an oil or low-melting solid (
mixture).[1]
Phase 2: Reduction to Amine
-
Reagents: Lithium Aluminum Hydride (LAH) (2.0 eq) or Raney Nickel/H
. -
Solvent: Anhydrous THF (for LAH) or Methanol (for Hydrogenation).
-
Conditions:
-
LAH: Add oxime solution dropwise to LAH suspension at 0°C. Reflux for 4 hours.
-
Quench: Fieser workup (
mL H O, mL 15% NaOH, mL H O).
-
-
Purification: The free base is an air-sensitive oil.[1] Isolate as the Hydrochloride Salt by treating the ethereal solution with HCl/Dioxane.
Visualization of Synthetic Logic
The following diagram illustrates the primary synthetic pathways and the divergence point for stereochemical outcomes.
Figure 1: Linear synthetic pathway from the commercially available ketone precursor.
Physicochemical Properties & Reactivity[1]
Quantitative Data Summary
| Property | Value / Characteristic | Source/Estimation |
| Boiling Point | ~170-175°C (760 mmHg) | Predicted (ACD/Labs) |
| pKa (Conj.[1] Acid) | 9.5 - 10.2 | Est. based on cyclic amines |
| LogP | 0.6 - 0.8 | Lipophilic, crosses BBB |
| Appearance | Colorless to pale yellow oil | Oxidizes to brown on air |
| Odor | Sulfurous, roasted, amine-like | Characteristic of thiolanes |
Reactivity Profile
The molecule possesses two competing nucleophilic centers: the Nitrogen (N) and the Sulfur (S) .
-
N-Alkylation/Acylation: The primary amine at C3 is sterically hindered by the adjacent C2-methyl group but remains the primary site for electrophilic attack (e.g., amide coupling in drug synthesis).[1]
-
S-Oxidation: The sulfur atom is prone to oxidation.[1]
-
Mild Oxidants (NaIO
): Yields Sulfoxide (creates a new chiral center at Sulfur). -
Strong Oxidants (mCPBA, excess): Yields Sulfone (chemically stable, non-basic).
-
Critical Handling Note: The free base rapidly absorbs CO
Applications in Research & Development
Medicinal Chemistry (Bioisosteres)
In drug design, the 2-methylthiolan-3-amine scaffold serves as a constrained amino acid mimic .[1]
-
Proline Mimicry: The 5-membered ring restricts conformational freedom, potentially locking the amine in a bioactive conformation similar to proline.[1]
-
Nrf2 Activators: Derivatives of 3-aminotetrahydrothiophene 1,1-dioxides (the sulfone analog) have been identified as non-electrophilic activators of the Nrf2 pathway, crucial for oxidative stress response [1].[1]
Flavor Chemistry
The precursor ketone (2-methyltetrahydrothiophen-3-one) is a FEMA-approved flavoring agent (FEMA 3512) with roasted/meaty notes.[1] The amine derivative is a potent precursor in the Maillard Reaction .
-
Reaction: 2-Methylthiolan-3-amine + Reducing Sugars
Complex Thiazoles/Thiophenes.[1] -
Profile: Generates intense roasted meat, nut, and vegetable aromas used in savory flavor formulations.
Metabolic Pathway Visualization
Understanding the metabolic fate (or synthetic degradation) is vital for ADME studies.
Figure 2: Predicted metabolic and oxidative pathways for the scaffold.[1]
References
-
PubChem. 2-methylthiolan-3-amine hydrochloride (Compound).[1][4] National Library of Medicine. [Link]
-
Jo, J., et al. (2019). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators.[1][5] Bioorganic & Medicinal Chemistry Letters. [Link]
-
FEMA. Flavor Ingredient Library: 2-Methyltetrahydrothiophen-3-one (FEMA 3512).[1] Flavor and Extract Manufacturers Association.[1] [Link]
Sources
- 1. Dihydro-2-methyl-3(2H)-thiophenone | C5H8OS | CID 61664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydro-2-methyl-3(2H)-thiophenone CAS#: 13679-85-1 [m.chemicalbook.com]
- 3. CAS 13679-85-1: Dihydro-2-methyl-3(2H)-thiophenone [cymitquimica.com]
- 4. PubChemLite - 2-methylthiolan-3-amine hydrochloride (C5H11NS) [pubchemlite.lcsb.uni.lu]
- 5. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]
